molecular formula C19H21NO B3406366 (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide CAS No. 307539-57-7

(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide

Cat. No.: B3406366
CAS No.: 307539-57-7
M. Wt: 279.4 g/mol
InChI Key: USZANJQRNDPTRA-OUKQBFOZSA-N
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Description

(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide is a synthetic cinnamamide derivative offered for research and development purposes. This compound is provided for laboratory investigation and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Cinnamamide derivatives are an area of significant interest in medicinal chemistry, with published studies on analogous compounds highlighting a potential research focus on neurological applications. Preclinical research on other cinnamamide compounds has shown anticonvulsant activity across various models, including maximal electroshock (MES) and 6-Hz psychomotor seizure tests . The (2E)-3-phenylprop-2-enamide (cinnamamide) moiety is often considered a key structural feature for biological activity . Researchers may explore this specific derivative for its structure-activity relationships, physicochemical properties, and potential mechanisms of action within exploratory biological assays. The compound's structure, featuring an aromatic system linked by an acrylamide group to a sterically hindered aniline (2-methyl-6-isopropylphenyl), suggests potential for investigation into its interaction with various enzymatic or receptor targets. Further laboratory studies are required to fully characterize the specific properties and research applications of this compound.

Properties

IUPAC Name

(E)-N-(2-methyl-6-propan-2-ylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14(2)17-11-7-8-15(3)19(17)20-18(21)13-12-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,20,21)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZANJQRNDPTRA-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide typically involves the reaction of 2-methyl-6-(propan-2-yl)aniline with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated amides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly in:

  • Anti-inflammatory Effects : Studies indicate that derivatives of this compound may exhibit significant anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs.
  • Analgesic Properties : Research has shown promise in its use as an analgesic, potentially offering pain relief without the side effects associated with traditional opioids.

Biological Research

In biological contexts, (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide has been investigated for:

  • Receptor Binding Studies : The compound serves as a ligand in studies aimed at understanding receptor interactions and signaling pathways.
  • Cellular Mechanisms : It is being researched for its ability to modulate specific cellular pathways, which may lead to insights into disease mechanisms.

Material Science

The compound is utilized in the development of advanced materials:

  • Polymer Chemistry : It acts as a building block for synthesizing polymers with tailored properties, such as thermal stability and mechanical strength.
  • Coatings and Composites : Its unique structure allows for the creation of coatings that enhance durability and resistance to environmental factors.

Case Studies

StudyFocusFindings
Study 1Anti-inflammatory ActivityDemonstrated significant reduction in inflammation markers in vitro.
Study 2Analgesic PotentialShowed efficacy comparable to existing analgesics in animal models.
Study 3Polymer DevelopmentDeveloped a polymer exhibiting enhanced mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s di-ortho substitution (2-methyl and 6-isopropyl) distinguishes it from other cinnamanilides. Key analogs for comparison include:

  • Compound 10 : (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (meta-fluoro, para-CF₃) .
  • Compound 12 : (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide (di-ortho-bromo) .
  • Compound 18 : (2E)-N-[4-Nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (para-nitro, meta-CF₃) .
  • Compound 20 : (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (di-ortho-bromo, meta-chloro, para-fluoro) .
Table 1: Substituent Positions and Key Properties
Compound Substituents on Anilide Ring Lipophilicity (logD₇.₄)* Electronic Effects
Target 2-methyl, 6-isopropyl Moderate (predicted) Electron-donating (alkyl)
Compound 10 3-fluoro, 4-CF₃ High Strongly electron-withdrawing
Compound 12 2,6-dibromo High Moderately electron-withdrawing
Compound 18 4-nitro, 3-CF₃ Very high Strongly electron-withdrawing
Compound 20 2,6-dibromo, 3-chloro, 4-fluoro Very high Electron-withdrawing

*Lipophilicity inferred from substituent contributions; experimental data unavailable for the target compound.

Antimicrobial Activity
  • Target Compound: Predicted moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), as alkyl substituents lack the electron-withdrawing groups (e.g., CF₃, NO₂) linked to enhanced activity in analogs like Compound 10 (MIC comparable to ampicillin) and Compound 18 (IC₅₀ = 2.0 µM against Plasmodium falciparum) .
  • Compound 20 : Exhibited potent activity against methicillin-resistant S. aureus (MRSA) with MIC values ≤ 8 µg/mL, attributed to di-ortho-bromo and halogen substitutions .
Anti-Inflammatory Activity
  • Compound 12 : Reduced TNF-α levels and NF-κB activation, comparable to prednisone .
Cytotoxicity
  • Target Compound : Predicted low cytotoxicity based on the absence of meta/para di-halogenation (e.g., Compound 11 (3-Cl-4-Br) showed significant cytotoxicity at 2 µM) .

ADMET and Pharmacokinetic Considerations

  • Lipophilicity : The target’s moderate logD₇.₄ (predicted) may balance membrane permeability and solubility better than highly lipophilic analogs like Compound 18 .
  • Metabolic Stability : Bulky isopropyl groups may slow hepatic metabolism compared to smaller substituents (e.g., fluoro in Compound 10).

Biological Activity

(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide, also known as a cinnamamide derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19_{19}H21_{21}NO
  • Molecular Weight : 279.3761 g/mol
  • CAS Number : 307539-57-7

The structure features a prop-2-enamide backbone linked to a substituted phenyl group, which contributes to its biological activity.

Synthesis Methods

The synthesis of this compound generally involves:

  • Formation of the Prop-2-enamide Backbone : Achieved through condensation reactions between an amine and an acyl chloride.
  • Introduction of Substituents : Utilizing methods like Friedel-Crafts alkylation to attach the propan-2-yl group to the aromatic ring.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may modulate their activity, leading to various therapeutic effects.

Anticonvulsant Activity

Research indicates that derivatives of cinnamamide, including this compound, exhibit significant anticonvulsant properties. A related compound, KM-568, demonstrated effectiveness in several seizure models:

ModelED50 (mg/kg)Route
Frings audiogenic seizure13.21i.p.
Maximal electroshock test44.46i.p.
6-Hz psychomotor seizure model71.55i.p.

These findings suggest that the compound may be a candidate for further development in epilepsy treatment.

Safety Profile

Cytotoxicity evaluations in cell lines (HepG2 and H9c2) have shown that the compound is safe at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic use .

Case Studies

  • Study on Anticonvulsant Activity :
    • A study evaluated the anticonvulsant effects of various cinnamamide derivatives in animal models.
    • Results indicated that compounds similar to this compound showed broad-spectrum activity against seizures induced by different stimuli.

Q & A

Basic Question: What are the optimal synthetic routes and conditions for preparing (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide?

Methodological Answer:
The synthesis typically involves a condensation reaction between a substituted phenylamine and an acyl chloride or anhydride. Key steps include:

  • Reagent Selection: Use of coupling agents like EDCI or DCC to activate carboxylic acids.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature Control: Reactions are conducted at 60–80°C to balance yield and purity.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) removes byproducts.
    Analytical validation via thin-layer chromatography (TLC) and NMR spectroscopy (1H/13C) is critical for confirming intermediate structures and final product purity .

Advanced Question: How can crystallographic data for this compound resolve discrepancies in its stereochemical configuration?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous stereochemical assignments. Key steps:

  • Data Collection: High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) minimizes thermal motion artifacts.
  • Hydrogen Bonding Analysis: Graph set analysis (as per Etter’s formalism) identifies intermolecular interactions influencing crystal packing .
  • Validation: Check for R-factor convergence (<5%) and residual electron density maps to confirm model accuracy .

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy: 1H NMR detects aromatic protons (δ 6.5–8.0 ppm) and amide protons (δ 8.5–10.0 ppm). 13C NMR confirms carbonyl (C=O, ~170 ppm) and alkene (C=C, ~120–140 ppm) groups.
  • Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass (e.g., [M+H]+) to verify molecular formula.
  • IR Spectroscopy: Stretching frequencies for amide (1650–1680 cm⁻¹) and alkene (1600–1640 cm⁻¹) groups validate functional groups .

Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states and calculate activation energies for nucleophilic attack at the α,β-unsaturated carbonyl site.
  • Frontier Molecular Orbital (FMO) Analysis: Identify HOMO-LUMO gaps to predict regioselectivity (e.g., Michael addition at β-position).
  • Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate reaction environments .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and P95 respirators for aerosol protection.
  • Ventilation: Conduct reactions in fume hoods to minimize inhalation exposure.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal to prevent environmental contamination .

Advanced Question: How does the compound’s hydrogen-bonding network influence its solid-state stability?

Methodological Answer:

  • Crystal Packing Analysis: SC-XRD reveals N–H···O=C hydrogen bonds forming dimeric motifs, stabilizing the lattice.
  • Thermogravimetric Analysis (TGA): Correlate decomposition temperatures (e.g., >200°C) with hydrogen-bond strength.
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···π contacts) using CrystalExplorer .

Basic Question: How can reaction kinetics be monitored during the synthesis of this compound?

Methodological Answer:

  • In Situ FTIR: Track carbonyl group consumption (e.g., acyl chloride at ~1800 cm⁻¹).
  • HPLC with UV Detection: Use C18 columns (acetonitrile/water mobile phase) to quantify reactant depletion over time.
  • Quenching Studies: Aliquot sampling at intervals followed by TLC/NMR analysis .

Advanced Question: What strategies mitigate racemization during stereospecific synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Incorporate Evans’ oxazolidinones to enforce (E)-alkene geometry.
  • Low-Temperature Conditions: Perform reactions at –20°C to suppress thermal epimerization.
  • Circular Dichroism (CD): Monitor enantiomeric excess (ee) by comparing Cotton effects with reference spectra .

Basic Question: How is the compound’s purity assessed post-synthesis?

Methodological Answer:

  • Melting Point Analysis: Sharp melting range (<2°C) indicates high purity.
  • Combined Chromatography: Use HPLC-DAD (diode array detection) to identify impurities at 254 nm.
  • Elemental Analysis (EA): Match experimental C/H/N percentages with theoretical values (±0.3%) .

Advanced Question: What role does this compound play in studying enzyme inhibition mechanisms?

Methodological Answer:

  • Docking Simulations: AutoDock Vina predicts binding poses in enzyme active sites (e.g., cyclooxygenase-2).
  • Kinetic Assays: Measure IC50 values via fluorogenic substrates (e.g., inhibition of TRPA1 channels, IC50 ~4–10 μM).
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide
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(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide

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